molecular formula C9H14BNO4 B1429335 2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS No. 1104637-37-7

2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Cat. No. B1429335
M. Wt: 211.03 g/mol
InChI Key: FRGMPYGRMJGPAV-UHFFFAOYSA-N
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Description

2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (hereinafter referred to as “2-Cyclobutyl”) is an organic compound with the molecular formula C10H14N2O2B2. It is a colorless solid with a melting point of approximately 110°C. 2-Cyclobutyl has been studied extensively due to its potential applications in research and industry. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a model compound for studying the properties of boron-containing molecules.

Scientific Research Applications

Flame Retardancy in Polymers

2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been utilized in the chemical modification of polymers to enhance flame retardancy. It is used as a reactive flame retardant (FR), particularly in the modification of polystyrene. This compound, when incorporated into polymer backbones, can significantly reduce flammability. This application is vital in developing safer, fire-resistant materials for various industries (Wiącek et al., 2015).

Crystal Structure Analysis

The compound has been a subject of interest in crystallography. Researchers have used it to understand the crystal structures of related chemical compounds, which is essential in pharmaceuticals and materials science for understanding the properties and behaviors of materials (Liu, Shi, & Xu, 2003).

Synthesis of Spiro- and Dispirotetrahydropyrane-diones

In organic synthesis, this compound has been involved in the formation of spiro- and dispirotetrahydropyrane-diones. These types of chemical reactions are crucial for synthesizing complex organic molecules that have applications in pharmaceuticals and materials science (Kirillov & Melekhin, 2009).

Toughening Polylactide

Another significant application is in toughening polylactide, a biodegradable and bioactive thermoplastic aliphatic polyester. This compound is used to improve the toughness of polylactide, which is crucial for its use in medical devices, such as implants and sutures (Jing & Hillmyer, 2008).

Renewable Carbon Aviation Fuel

In the field of sustainable energy, the compound has been explored in the synthesis of aviation fuel from bio-derived sources. This research is pivotal in finding renewable and eco-friendly alternatives to conventional fossil fuels (Ryan et al., 2020).

properties

IUPAC Name

2-cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BNO4/c1-11-5-8(12)14-10(7-3-2-4-7)15-9(13)6-11/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGMPYGRMJGPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746387
Record name 2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

CAS RN

1104637-37-7
Record name 2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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